molecular formula C12H10F2O2 B14257913 2-Cyclopenten-1-one, 5,5-difluoro-2-hydroxy-3-methyl-4-phenyl- CAS No. 231291-99-9

2-Cyclopenten-1-one, 5,5-difluoro-2-hydroxy-3-methyl-4-phenyl-

Cat. No.: B14257913
CAS No.: 231291-99-9
M. Wt: 224.20 g/mol
InChI Key: YGBAJABIGXKVFX-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 5,5-difluoro-2-hydroxy-3-methyl-4-phenyl- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with fluorine, hydroxyl, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 5,5-difluoro-2-hydroxy-3-methyl-4-phenyl- typically involves multi-step organic reactions. One common method includes the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, followed by selective fluorination and phenylation steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 5,5-difluoro-2-hydroxy-3-methyl-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form diketones or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the cyclopentenone ring to cyclopentanol derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various substituted cyclopentenones, cyclopentanols, and other derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Cyclopenten-1-one, 5,5-difluoro-2-hydroxy-3-methyl-4-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Cyclopenten-1-one, 5,5-difluoro-2-hydroxy-3-methyl-4-phenyl- exerts its effects involves interactions with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For example, it may interact with redox-sensitive transcription factors such as nuclear factor-kappa B (NF-kappaB), playing a role in inflammation and aging processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-one, 5,5-difluoro-2-hydroxy-3-methyl-4-phenyl- is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This makes it a valuable compound for developing new materials and studying fluorine’s effects on molecular interactions.

Properties

CAS No.

231291-99-9

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

5,5-difluoro-2-hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one

InChI

InChI=1S/C12H10F2O2/c1-7-9(8-5-3-2-4-6-8)12(13,14)11(16)10(7)15/h2-6,9,15H,1H3

InChI Key

YGBAJABIGXKVFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(C1C2=CC=CC=C2)(F)F)O

Origin of Product

United States

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